molecular formula C10H8N6OS B5708585 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide

1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B5708585
M. Wt: 260.28 g/mol
InChI Key: FAUCQPQRJPGRDI-UHFFFAOYSA-N
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Description

1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide, also known as MTBC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTBC is a benzotriazole derivative that has been synthesized through a number of methods.

Scientific Research Applications

1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a number of physiological processes. 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide has also been found to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Mechanism of Action

1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. As a result, the pH of the surrounding tissue becomes more acidic, which can have a number of physiological effects.
Biochemical and Physiological Effects:
1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide has a number of biochemical and physiological effects. It has been shown to decrease the pH of the surrounding tissue, which can affect a number of physiological processes. 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide has also been found to induce apoptosis in cancer cells, which can lead to the death of the cancer cells. In addition, 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a cost-effective option for scientific research. However, one limitation of using 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide is that it has not been extensively studied in vivo. As a result, its potential side effects and toxicity are not well understood.

Future Directions

There are a number of future directions for research on 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide. One area of research could be on the potential use of 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide as a treatment for inflammatory diseases. Another area of research could be on the potential use of 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide as a treatment for cancer. In addition, further research could be done to understand the mechanism of action of 1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide and its potential side effects and toxicity.

Synthesis Methods

1-methyl-N-1,3,4-thiadiazol-2-yl-1H-1,2,3-benzotriazole-5-carboxamide can be synthesized through a number of methods. One of the most common methods is through the reaction of 1-methyl-1,3,4-thiadiazole-2-amine with 5-carboxy-1H-1,2,3-benzotriazole in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC). The product is then purified through recrystallization or column chromatography.

properties

IUPAC Name

1-methyl-N-(1,3,4-thiadiazol-2-yl)benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6OS/c1-16-8-3-2-6(4-7(8)13-15-16)9(17)12-10-14-11-5-18-10/h2-5H,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUCQPQRJPGRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=NN=CS3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(1,3,4-thiadiazol-2-yl)benzotriazole-5-carboxamide

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